methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with:
- A methyl ester at position 3 (modulating solubility and metabolic stability).
- A 4-(N,N-dimethylsulfamoyl)benzamido group at position 2 (introducing a polar, electron-withdrawing sulfonamide moiety).
The dimethylsulfamoyl group distinguishes it from analogs with benzoyl or cyano substituents, influencing electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-27(2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-3)20-13-14-28(16-21(20)34-24)15-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRVYFHCSAQSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyridine core.
Attachment of the Dimethylsulfamoyl Benzamido Group: This step involves the formation of an amide bond between the thienopyridine core and the dimethylsulfamoyl benzamido group. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide or ester groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylsulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Amides and Esters: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of central nervous system disorders and metabolic diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog: Methyl 2-(4-Benzoylbenzamido)-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Substituent Difference : Replaces the dimethylsulfamoyl group with a benzoyl (C₆H₅CO-) moiety.
- Impact on Properties: Molecular Weight: 547.1 (vs. ~496 for the dimethylsulfamoyl analog, estimated). Solubility: The hydrochloride salt form improves aqueous solubility compared to the free base.
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)
- Core Structure: Thiazolo-pyrimidine vs. tetrahydrothieno-pyridine.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups. 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups.
- Key Differences: Melting Points: 11a (243–246°C) vs. 11b (213–215°C), highlighting substituent effects on crystallinity. Spectroscopic Signatures: IR and NMR data reveal distinct electronic environments due to cyano vs. methyl groups.
Pyridine-Based Analog: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-Methoxypyridin-3-amine
- Core Structure: Pyridine vs. tetrahydrothieno-pyridine.
- Substituents: Benzodioxin (enhancing planarity) and dimethylaminomethyl (introducing basicity).
- Molecular Weight : 391.46 (lower than the target compound, suggesting differences in pharmacokinetics).
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : Analogous to , the target compound likely involves condensation reactions with sulfamoyl-containing benzamido intermediates .
- Solubility Trends: The dimethylsulfamoyl group improves water solubility compared to benzoyl or cyano analogs, critical for bioavailability .
- Biological Relevance: While explicit data are lacking, the sulfamoyl group’s hydrogen-bonding capacity may enhance target binding compared to non-polar substituents .
Biological Activity
Methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno[2,3-c]pyridine core, which is known for various biological activities. This article delves into the biological activity of this compound, supported by research findings and data from diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H28ClN3O5S
- Molecular Weight : 550.1 g/mol
This compound features a benzyl group and a sulfamoyl moiety, which are critical for its biological interactions.
Antiinflammatory Properties
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit anti-inflammatory properties. For instance, tinoridine, a related compound, acts as a non-steroidal anti-inflammatory drug (NSAID) by stabilizing lysosomal membranes and inhibiting enzyme release during inflammation. This mechanism could be relevant for this compound as well .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies on similar thieno derivatives have shown their ability to scavenge free radicals effectively .
Enzyme Inhibition
This compound may also inhibit specific enzymes involved in inflammatory pathways. The presence of the sulfamoyl group is known to enhance binding affinity to target enzymes, which could lead to significant therapeutic effects against inflammatory diseases .
Pharmacological Investigations
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Study on Thieno Derivatives :
- Objective : To evaluate the pharmacological effects of thieno derivatives.
- Findings : Compounds exhibited significant anti-inflammatory and analgesic effects in animal models.
- : The thieno core is promising for developing new anti-inflammatory agents.
-
Radical Scavenging Activity :
- Objective : Assess the antioxidant capacity of related compounds.
- Method : DPPH radical scavenging assay.
- Results : High scavenging activity was noted in compounds with similar structural features.
- Implication : Suggests potential for this compound to function as an antioxidant.
Comparative Data Table
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous heterocyclic systems are synthesized using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux with sodium acetate as a catalyst . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
- Temperature control : Reflux conditions (100–120°C) balance reaction rate and side-product formation.
- Purification : Crystallization from DMF/water mixtures improves purity (yields ~57–68% in similar syntheses) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting data be resolved?
Essential techniques include:
- IR spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves proton environments (e.g., tetrahydrothienopyridine protons at δ 2.2–3.5 ppm) and carbon backbones .
- Mass spectrometry : Confirms molecular weight (e.g., via HRMS or TOF-MS). Discrepancies in NMR splitting or shifts may arise from dynamic processes (e.g., ring puckering). Use 2D NMR (COSY, HSQC) or computational modeling (DFT) to validate assignments .
Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?
Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) at ambient temperature .
- Melting point analysis : Sharp melting ranges (e.g., 213–215°C in analogous compounds) indicate high purity .
- Elemental analysis : Matches theoretical vs. experimental C/H/N/S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
Stability studies should simulate physiological environments:
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2, 7.4, 8.0) at 37°C and analyze degradation products via LC-MS/MS .
- Thermal stability : Use accelerated stability testing (40–60°C) with Arrhenius modeling to predict shelf life .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via spectrophotometry .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Contradictions often stem from assay-specific variables (e.g., cell line variability, compound solubility). Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Dose-response validation : Use IC₅₀ values across multiple replicates to assess reproducibility .
- Solubility optimization : Employ co-solvents (e.g., DMSO ≤1%) or nanoformulations to ensure bioavailability .
Q. What methodologies are effective for elucidating structure-activity relationships (SAR) in this compound’s analogs?
SAR studies require:
- Systematic substitution : Modify the benzyl group (e.g., electron-withdrawing/donating substituents) or sulfamoyl moiety (e.g., N-alkyl vs. N-aryl) .
- Bioactivity profiling : Test analogs against target enzymes (e.g., kinases) and correlate activity with structural features.
- Computational docking : Use tools like AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1ATP for kinase targets) .
Key Notes for Methodological Rigor
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test for biological data (p < 0.05 significance) .
- Environmental Impact : Follow protocols from environmental fate studies to assess biodegradation pathways (e.g., OECD 301D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
